molecular formula C24H25N3O5 B2848971 N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872856-89-8

N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2848971
CAS RN: 872856-89-8
M. Wt: 435.48
InChI Key: DHSLOABLSAWSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by researchers at the University of Michigan in 2010 and has since been the subject of numerous studies exploring its potential as a therapeutic agent.

Mechanism of Action

N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide works by binding to the active site of the MALT1 protein, preventing it from carrying out its normal function. This leads to a reduction in the activation of immune cells and the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is able to inhibit the growth of cancer cells in vitro and in vivo, and that it is able to induce cell death in cancer cells. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is its specificity for the MALT1 protein, which makes it a potentially valuable tool for studying the role of this protein in immune cell activation and cancer development. However, its potency and specificity may also limit its usefulness in certain experimental settings, as it may interfere with other cellular processes or pathways.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, including:
1. Development of new N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide derivatives with improved potency and selectivity for MALT1.
2. Investigation of the potential of N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as a therapeutic agent for the treatment of other diseases, such as autoimmune disorders.
3. Exploration of the role of MALT1 in immune cell activation and cancer development, using N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as a tool to study this protein.
4. Investigation of the potential of N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
5. Development of new methods for delivering N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide to cancer cells, such as targeted drug delivery systems.
In conclusion, N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of cancer. Its specificity for the MALT1 protein makes it a valuable tool for studying the role of this protein in immune cell activation and cancer development. Further research is needed to fully explore its potential as a cancer therapy and to identify new avenues for its application.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-(2-methoxyphenyl)-2-oxoacetic acid ethyl ester. This compound is then reacted with 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde to form the intermediate product, which is subsequently treated with ammonium acetate to produce N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been shown to be a potent inhibitor of the MALT1 protein, which is involved in the activation of immune cells and the development of certain types of cancer. As such, it has been the subject of numerous studies exploring its potential as a therapeutic agent for the treatment of lymphoma, leukemia, and other cancers.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-31-21-9-5-2-6-17(21)14-25-24(30)23(29)19-15-27(20-8-4-3-7-18(19)20)16-22(28)26-10-12-32-13-11-26/h2-9,15H,10-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSLOABLSAWSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.